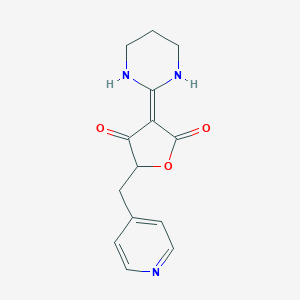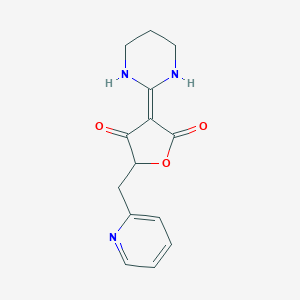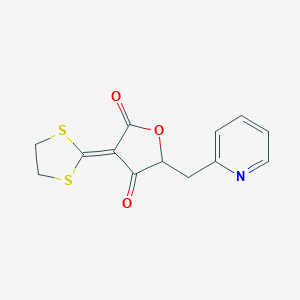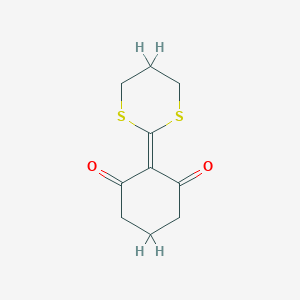![molecular formula C16H26O4S2 B290171 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEB is a symmetric molecule that contains two sulfide groups and four ether groups attached to a benzene ring. BMEB has been synthesized using various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene varies depending on its application. In the case of its potential as an anticancer agent, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in cancer cell growth. In materials science, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to form stable frameworks due to its unique molecular structure.
Biochemical and Physiological Effects:
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand its potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene in lab experiments is its ability to form stable frameworks, which makes it a useful building block for the synthesis of porous organic frameworks. However, one limitation is that 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene can be difficult to synthesize, which can make it challenging to obtain large quantities for experiments.
Orientations Futures
There are several future directions for the study of 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its potential as an anticancer agent and its effects on the human body.
Méthodes De Synthèse
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene can be synthesized using different methods, including the reaction of 1,4-dibromobenzene with potassium thioacetate and potassium carbonate in dimethylformamide. Another method involves the reaction of 1,4-dibromobenzene with sodium thiomethoxide and 2-(2-(2-chloroethoxy)ethoxy)ethanol in dimethyl sulfoxide. Both methods have been reported to yield high purity 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene.
Applications De Recherche Scientifique
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In materials science, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of porous organic frameworks that have potential applications in gas storage and separation. In medicinal chemistry, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In organic electronics, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Formule moléculaire |
C16H26O4S2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1,4-bis[2-(2-methylsulfanylethoxy)ethoxy]benzene |
InChI |
InChI=1S/C16H26O4S2/c1-21-13-11-17-7-9-19-15-3-5-16(6-4-15)20-10-8-18-12-14-22-2/h3-6H,7-14H2,1-2H3 |
Clé InChI |
IKVVVSVNXYAKRB-UHFFFAOYSA-N |
SMILES |
CSCCOCCOC1=CC=C(C=C1)OCCOCCSC |
SMILES canonique |
CSCCOCCOC1=CC=C(C=C1)OCCOCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)



![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



